molecular formula C23H27N5O2 B2512459 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide CAS No. 1797729-22-6

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide

Cat. No. B2512459
CAS RN: 1797729-22-6
M. Wt: 405.502
InChI Key: OSCDUKPMONHRAI-UHFFFAOYSA-N
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Description

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H27N5O2 and its molecular weight is 405.502. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex pyrimidine derivatives, including compounds structurally related to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide, has been extensively studied. For example, the efficient synthesis of novel 5,7-diarylpyrido[4,3-d]pyrimidines demonstrates the interest in exploring the chemical properties and synthetic pathways of pyrimidine derivatives for potential pharmaceutical applications (V. Vijayakumar, P. Karthikeyan, & S. Sarveswari, 2014). These studies contribute to understanding the reactivity, synthesis, and potential for derivatization of compounds like 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide, which can be essential for developing new pharmaceuticals.

Anticancer and Anti-Angiogenic Activities

Research into novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has shown significant anti-angiogenic and DNA cleavage activities. These compounds blocked the formation of blood vessels in vivo using the chick chorioallantoic membrane (CAM) model and exhibited differential migration and band intensities in DNA binding/cleavage assays. Among the tested compounds, several demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).

Antimicrobial Activity

The synthesis of novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one sulfonamide and carboxamide derivatives has been explored for their antimicrobial activity. These compounds were screened in vitro against various strains of Gram-positive and Gram-negative bacteria, with some demonstrating potent inhibitory activity. This highlights the potential of pyrimidine derivatives in developing new antimicrobial agents (B. Krishnamurthy et al., 2011).

properties

IUPAC Name

1-(6-indol-1-ylpyrimidin-4-yl)-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c29-23(24-15-19-5-3-13-30-19)18-7-10-27(11-8-18)21-14-22(26-16-25-21)28-12-9-17-4-1-2-6-20(17)28/h1-2,4,6,9,12,14,16,18-19H,3,5,7-8,10-11,13,15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCDUKPMONHRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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